molecular formula C22H18N2O5S B2853053 5-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021134-58-6

5-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide

Cat. No. B2853053
CAS RN: 1021134-58-6
M. Wt: 422.46
InChI Key: IOYZNZVOGVSZKB-UHFFFAOYSA-N
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Description

The compound “5-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide” is a complex organic molecule. It contains several functional groups, including a benzyloxy group, an ethoxy group, a thiazole ring, a pyran ring, and a carboxamide group. These functional groups suggest that this compound may have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a complex, multi-ring structure due to the presence of the thiazole and pyran rings. The benzyloxy and ethoxy groups would be attached to these rings .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the thiazole ring is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could impact its solubility in different solvents .

Mechanism of Action

Target of Action

The primary target of this compound is the Reverse Transcriptase (RT) enzyme, which plays a major role in the replication of the Human Immunodeficiency Virus type 1 (HIV-1) .

Mode of Action

The compound interacts with its target, the RT enzyme, through a process known as uncompetitive inhibition . This means that the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding.

Biochemical Pathways

The compound affects the HIV-1 replication pathway by inhibiting the RT enzyme . This prevents the conversion of viral RNA into DNA, a crucial step in the replication of the virus. The downstream effect is a reduction in the production of new virus particles.

Pharmacokinetics

The compound’sthermal stability and electrochemical stability have been noted , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of the compound’s action is the inhibition of HIV-1 replication . By inhibiting the RT enzyme, the compound prevents the production of new virus particles, potentially slowing the progression of the disease.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, as well as the development of synthesis methods for producing it more efficiently .

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-5-phenylmethoxypyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5S/c1-2-27-15-8-9-16-20(10-15)30-22(23-16)24-21(26)18-11-17(25)19(13-29-18)28-12-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYZNZVOGVSZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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